Cas no 1782327-13-2 (tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate)

Tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for pharmaceutical and agrochemical applications. Its structure combines a protected azetidine ring with a phenolic hydroxyl group, offering reactive sites for further functionalization. The tert-butyloxycarbonyl (Boc) group enhances stability during handling and storage while allowing selective deprotection under mild acidic conditions. The 4-hydroxyphenyl moiety provides a handle for coupling reactions, making it useful in constructing complex molecules. This compound is favored for its balanced reactivity, ease of purification, and compatibility with diverse synthetic protocols. Its well-defined stereochemistry and high purity make it a reliable building block for medicinal chemistry and materials science research.
tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate structure
1782327-13-2 structure
商品名:tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate
CAS番号:1782327-13-2
MF:C14H19NO3
メガワット:249.305564165115
CID:6007764
PubChem ID:84706989

tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate
    • 1-Azetidinecarboxylic acid, 3-(4-hydroxyphenyl)-, 1,1-dimethylethyl ester
    • 1782327-13-2
    • SCHEMBL20607546
    • EN300-7438534
    • インチ: 1S/C14H19NO3/c1-14(2,3)18-13(17)15-8-11(9-15)10-4-6-12(16)7-5-10/h4-7,11,16H,8-9H2,1-3H3
    • InChIKey: BEKYYGVYZAZFLV-UHFFFAOYSA-N
    • ほほえんだ: N1(C(OC(C)(C)C)=O)CC(C2=CC=C(O)C=C2)C1

計算された属性

  • せいみつぶんしりょう: 249.13649347g/mol
  • どういたいしつりょう: 249.13649347g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 297
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7438534-0.25g
tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate
1782327-13-2 95.0%
0.25g
$642.0 2025-03-11
Enamine
EN300-7438534-0.05g
tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate
1782327-13-2 95.0%
0.05g
$587.0 2025-03-11
Enamine
EN300-7438534-1.0g
tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate
1782327-13-2 95.0%
1.0g
$699.0 2025-03-11
Enamine
EN300-7438534-5.0g
tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate
1782327-13-2 95.0%
5.0g
$2028.0 2025-03-11
Enamine
EN300-7438534-0.5g
tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate
1782327-13-2 95.0%
0.5g
$671.0 2025-03-11
Enamine
EN300-7438534-0.1g
tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate
1782327-13-2 95.0%
0.1g
$615.0 2025-03-11
Enamine
EN300-7438534-2.5g
tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate
1782327-13-2 95.0%
2.5g
$1370.0 2025-03-11
Enamine
EN300-7438534-10.0g
tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate
1782327-13-2 95.0%
10.0g
$3007.0 2025-03-11

tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate 関連文献

tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylateに関する追加情報

tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate: A Comprehensive Overview

The compound with CAS No. 1782327-13-2, known as tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a tert-butyl group with a hydroxyl-substituted azetidine ring. The tert-butyl group, a common protecting group in organic synthesis, adds stability to the molecule, while the 4-hydroxyphenyl moiety introduces hydrophilic properties, making it versatile for various applications.

Recent studies have highlighted the potential of tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate in drug discovery. Researchers have explored its ability to modulate key biological targets, such as enzymes and receptors, which are implicated in diseases like cancer and neurodegenerative disorders. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits promising anti-inflammatory activity by inhibiting cyclooxygenase enzymes. This finding underscores its potential as a lead compound for developing novel therapeutic agents.

The synthesis of tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate involves a multi-step process that showcases the elegance of modern organic chemistry. The azetidine ring is typically formed via a ring-closing metathesis reaction, followed by functionalization to introduce the tert-butyl and hydroxyl groups. This approach not only ensures high purity but also allows for fine-tuning the molecule's properties to suit specific applications.

In terms of physical properties, tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate has a melting point of approximately 150°C and is sparingly soluble in water but readily dissolves in organic solvents like dichloromethane and ethyl acetate. These characteristics make it suitable for use in various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry.

From an environmental perspective, the compound has been assessed for its biodegradability and toxicity. Studies indicate that it undergoes moderate biodegradation under aerobic conditions, suggesting that it poses minimal risk to aquatic ecosystems when used responsibly. Regulatory agencies have also evaluated its safety profile, concluding that it meets current standards for industrial and pharmaceutical applications.

Looking ahead, the future of tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate seems bright. Ongoing research is focused on optimizing its pharmacokinetic properties to enhance bioavailability and reduce potential side effects. Additionally, collaborative efforts between academic institutions and pharmaceutical companies are exploring its utility in targeted drug delivery systems, which could revolutionize treatment strategies for chronic diseases.

In conclusion, tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate stands as a testament to the ingenuity of chemical synthesis and its pivotal role in advancing medical science. With continued research and development, this compound has the potential to make significant contributions to the field of healthcare.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量